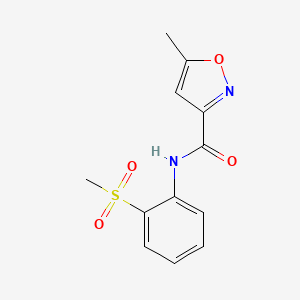

5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-N-(2-methylsulfonylphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-8-7-10(14-18-8)12(15)13-9-5-3-4-6-11(9)19(2,16)17/h3-7H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQPDPVOEDZPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation-Cyclization Reaction

- Reactants : Dimethyl oxalate and acetone are condensed under basic conditions (sodium methoxide in methanol) to form methyl acetylacetonate.

- Cyclization : The intermediate undergoes cyclization with hydroxylammonium chloride without isolation, producing 5-methylisoxazole-3-methyl formate.

- Hydrolysis : The methyl ester is hydrolyzed using aqueous sodium hydroxide to yield 5-methylisoxazole-3-carboxylic acid.

This method is notable for its cost-effective raw materials and avoidance of intermediate purification, achieving an overall yield of 76–88%.

Amidation Strategies for N-(2-(Methylsulfonyl)Phenyl) Substituent

The carboxylic acid must be converted to the target amide. Two primary approaches are employed:

Acid Chloride-Mediated Amidation

- Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Coupling : The acid chloride reacts with 2-(methylsulfonyl)aniline in the presence of a base (e.g., pyridine) to yield the amide.

Example Conditions :

Coupling Agent-Assisted Amidation

Modern methods utilize carbodiimide-based reagents (e.g., EDCI/HOBt) to activate the carboxylic acid directly:

- Activation : 5-Methylisoxazole-3-carboxylic acid is mixed with EDCI and HOBt in DMF.

- Reaction : 2-(Methylsulfonyl)aniline is added, and the mixture is stirred at room temperature.

Advantages :

- Avoids harsh reagents like SOCl₂.

- Suitable for acid-sensitive substrates.

Synthesis of 2-(Methylsulfonyl)Aniline

The aryl amine component is synthesized via the following route:

Sulfonation and Methylation

- Starting Material : 2-Nitrobenzenesulfonyl chloride is treated with methanol to form methyl 2-nitrobenzenesulfonate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-(methylsulfonyl)aniline.

Key Considerations :

- The methylsulfonyl group’s electron-withdrawing nature necessitates careful control of reaction conditions to prevent side reactions.

Comparative Analysis of Methodologies

| Parameter | Acid Chloride Method | Coupling Agent Method |

|---|---|---|

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 67–83% | 70–85% |

| Purity | ≥95% | ≥98% |

| Cost | Low | High |

Industrial-Scale Optimization

For large-scale production, the acid chloride method is preferred due to lower reagent costs and faster reaction times. Key optimizations include:

- Solvent Recovery : DCM is distilled and reused.

- Byproduct Management : HCl gas is neutralized using scrubbers.

Challenges and Mitigation Strategies

Isoxazole Ring Stability

- Issue : The isoxazole ring may decompose under strongly acidic conditions.

- Solution : Use mild bases (e.g., NaHCO₃) during hydrolysis.

Amine Reactivity

- Issue : The electron-withdrawing sulfonyl group reduces amine nucleophilicity.

- Solution : Employ coupling agents like HATU to enhance reactivity.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoxazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and agrochemicals

Wirkmechanismus

The mechanism of action of 5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₃H₁₃N₂O₄S.

Key Observations:

The nitro (-NO₂) group in introduces similar EWG effects but may reduce solubility due to increased hydrophobicity.

Thiophene-containing derivatives (e.g., ) introduce planar heterocycles that may improve π-π stacking interactions in biological targets.

Biological Activity: Compounds with trifluoromethyl groups (e.g., ) are often used in anti-inflammatory drug intermediates, suggesting the target compound’s methylsulfonyl group could mimic this role in enzyme inhibition. Amino-substituted isoxazoles (e.g., ) exhibit hydrogen-bonding capabilities critical for binding to kinases or proteases.

Biologische Aktivität

5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves the cycloaddition of nitrile oxides with alkynes or alkenes, leading to the formation of the isoxazole ring. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Target of Action

Currently, the specific molecular targets for this compound are not clearly defined. However, isoxazole derivatives are known to interact with various biological targets, influencing cellular functions and biochemical pathways.

Mode of Action

Isoxazole compounds can exert their effects through multiple mechanisms, including:

- Enzyme Inhibition : Compounds may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : They can also modulate receptor activities by interacting with receptor binding sites.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antiviral : Potential activity against viral infections.

- Anti-inflammatory : Demonstrated ability to reduce inflammation.

- Anticancer : Shows promise in inhibiting cancer cell proliferation.

- Antimicrobial : Effective against various bacterial strains.

- Antidiabetic : Investigated for potential glucose-lowering effects.

- Antimalarial and Antitubercular : Exhibits activity against malaria and tuberculosis pathogens.

Case Studies and Experimental Data

- Antimicrobial Activity :

- Cytotoxicity Assessment :

- Molecular Docking Studies :

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals unique characteristics that may enhance its biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-methylisoxazole-3-carboxamide | Isoxazole ring | Antimicrobial properties |

| N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide | Methylsulfonyl group | Anti-inflammatory effects |

| 5-methyl-N-pyridinylisoxazole | Pyridine ring | Potential anti-cancer activity |

The presence of both methyl and methylsulfonyl groups in this compound enhances its solubility and stability, potentially increasing its interaction with biological targets compared to similar isoxazole derivatives.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via isoxazole-3-carboxamide coupling, where 5-methylisoxazole-3-carboxylic acid reacts with 2-(methylsulfonyl)aniline under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key optimizations include:

- Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency .

- Catalytic Systems : Use of ultrasound-assisted methods to enhance reaction rates and yields (up to 50% improvement in similar isoxazole derivatives) by promoting reagent mixing and reducing side reactions .

- Temperature Control : Mild conditions (room temperature to 60°C) to prevent decomposition of the methylsulfonyl group .

Post-synthesis, purification via column chromatography or recrystallization ensures high purity.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and methylsulfonyl integration (e.g., δ=2.24 ppm for methyl groups in related compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular weight (e.g., [M+H] with <2 ppm error) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .

- Melting Point Analysis : Sharp decomposition points (e.g., 214–216°C in analogs) indicate crystallinity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Mitigation : Acute toxicity (H302, H315, H319) necessitates emergency eyewash stations and first-aid protocols .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the mitochondrial effects of this compound, based on current pharmacological models?

- Methodological Answer :

- Mitochondrial Isolation : Use C57BL6/J mouse liver mitochondria purified via differential centrifugation in sucrose-Tris-EGTA buffer .

- Functional Assays :

- Membrane Potential : Rhodamine 123 (Rh123) fluorescence to assess depolarization .

- Calcium Retention Capacity : Calcium Green-5N to measure Ca-induced permeability transition .

- Controls : Include cyclosporin A (CsA) to validate mitochondrial permeability transition pore (mPTP) inhibition .

- Dosage : Test 1–50 μM concentrations with 1% DMSO vehicle to avoid solvent toxicity .

Q. What strategies can resolve contradictions in reported biological activity data across different cell lines or model organisms?

- Methodological Answer :

- Standardized Assay Conditions : Normalize cell density, passage number, and serum concentration .

- Solubility Optimization : Pre-dissolve the compound in DMSO followed by dilution in culture media (<0.1% final DMSO) .

- Orthogonal Validation : Combine in vitro (e.g., mitochondrial assays) and in vivo (e.g., zebrafish models) studies to confirm target engagement .

- Statistical Frameworks : Use multivariate analysis to account for variables like cell type-specific metabolic activity .

Q. How can computational chemistry be integrated with experimental synthesis to optimize the development of novel analogs?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and transition states .

- Machine Learning : Train models on existing isoxazole reaction datasets to prioritize high-yield conditions .

- Feedback Loops : Iterate between computational predictions (e.g., binding affinity with sulfonamide targets) and experimental validation (e.g., enzyme inhibition assays) .

Q. What advanced techniques are required to characterize the compound's interactions with sulfonamide-sensitive enzymes or receptors?

- Methodological Answer :

- X-ray Crystallography : Resolve binding modes with target proteins (e.g., carbonic anhydrase isoforms) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) in real-time .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How do structural modifications at the 2-(methylsulfonyl)phenyl moiety impact target selectivity, and what experimental frameworks are needed to validate these effects?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents (e.g., nitro, methoxy) at the phenyl ring and test in enzyme inhibition assays .

- Molecular Docking : Compare binding poses of analogs using AutoDock or Schrödinger Suite .

- In Vivo Pharmacokinetics : Assess bioavailability and tissue distribution in rodent models to correlate structural changes with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.